Carbanide;gold;1,1,1-trifluoropentane-2,4-diol
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Overview
Description
Preparation Methods
Dimethyl(trifluoroacetylacetonate)gold(III) is synthesized through the reaction of gold(III) chloride with dimethyl(trifluoroacetylacetonate) in an inert atmosphere . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition . Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Dimethyl(trifluoroacetylacetonate)gold(III) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form gold(III) oxide under specific conditions.
Reduction: It can be reduced to gold(0) using reducing agents like hydrazine.
Substitution: Dimethyl(trifluoroacetylacetonate)gold(III) can undergo ligand exchange reactions with other ligands such as phosphines.
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents like hydrazine, and ligands like triphenylphosphine . The major products formed from these reactions are gold(III) oxide, elemental gold, and various gold-ligand complexes .
Scientific Research Applications
Dimethyl(trifluoroacetylacetonate)gold(III) has several scientific research applications:
Chemistry: It is used as a precursor in MOCVD processes to deposit thin films of gold on various substrates.
Biology: This compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems.
Industry: It is used in the electronics industry for the fabrication of gold-based conductive films.
Mechanism of Action
The mechanism of action of dimethyl(trifluoroacetylacetonate)gold(III) involves its ability to act as a precursor in MOCVD processes. In these processes, the compound decomposes at high temperatures to release gold atoms, which then deposit onto a substrate to form a thin film . The molecular targets and pathways involved in its antimicrobial and potential medicinal applications are still under investigation .
Comparison with Similar Compounds
Dimethyl(trifluoroacetylacetonate)gold(III) is unique due to its high volatility and stability, making it an ideal precursor for MOCVD processes . Similar compounds include:
Triphenylphosphinegold(I): Used in similar applications but has different ligand properties.
Bis(trifluoromethanesulfonyl)imidate platinum(II): Another metal-organic compound used in MOCVD.
Hexafluoroacetylacetonate platinum(II): Used for similar purposes but with platinum instead of gold.
These compounds share similar applications but differ in their chemical properties and the metals they contain .
Properties
Molecular Formula |
C7H15AuF3O2-2 |
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Molecular Weight |
385.15 g/mol |
IUPAC Name |
carbanide;gold;1,1,1-trifluoropentane-2,4-diol |
InChI |
InChI=1S/C5H9F3O2.2CH3.Au/c1-3(9)2-4(10)5(6,7)8;;;/h3-4,9-10H,2H2,1H3;2*1H3;/q;2*-1; |
InChI Key |
AGWPJEJBDYAQKN-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CC(CC(C(F)(F)F)O)O.[Au] |
Origin of Product |
United States |
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